molecular formula C16H16ClFN2O2S2 B2948876 1-(3-chloro-4-fluorobenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine CAS No. 2034428-78-7

1-(3-chloro-4-fluorobenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine

Cat. No.: B2948876
CAS No.: 2034428-78-7
M. Wt: 386.88
InChI Key: SECLJOJFESJRLW-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorobenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is a complex organic compound that belongs to the class of azetidines. This compound is characterized by its unique structure, which includes a sulfonyl group, a thieno[3,2-c]pyridine ring, and an azetidine ring. The presence of these functional groups and rings makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

1-(3-chloro-4-fluorobenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of specialty chemicals.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. For example, if it’s a drug, its safety would be evaluated through preclinical and clinical trials .

Future Directions

The future directions for research on this compound would depend on its current uses and potential applications. For example, if it’s a drug, future research might focus on improving its efficacy or reducing its side effects .

Preparation Methods

The synthesis of 1-(3-chloro-4-fluorobenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine involves several steps. One common synthetic route starts with the preparation of the thieno[3,2-c]pyridine ring, which is then functionalized with a sulfonyl group. The azetidine ring is introduced in the final step through a cyclization reaction. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the azetidine ring. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product.

Chemical Reactions Analysis

1-(3-chloro-4-fluorobenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed are the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include sodium azide and potassium thiocyanate.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorobenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonyl group and the thieno[3,2-c]pyridine ring play a crucial role in the binding process, allowing the compound to interact with specific amino acid residues in the target proteins. The azetidine ring provides additional stability to the compound, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

1-(3-chloro-4-fluorobenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine can be compared with other similar compounds, such as:

    1-(3-chloro-4-fluorobenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidine: This compound has a pyrrolidine ring instead of an azetidine ring. The presence of the pyrrolidine ring affects the compound’s stability and binding affinity.

    1-(3-chloro-4-fluorobenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine: This compound has a piperidine ring instead of an azetidine ring. The larger ring size affects the compound’s conformational flexibility and binding properties.

    1-(3-chloro-4-fluorobenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}morpholine: This compound has a morpholine ring instead of an azetidine ring. The presence of the oxygen atom in the ring affects the compound’s electronic properties and reactivity.

Properties

IUPAC Name

5-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O2S2/c17-14-7-13(1-2-15(14)18)24(21,22)20-9-12(10-20)19-5-3-16-11(8-19)4-6-23-16/h1-2,4,6-7,12H,3,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECLJOJFESJRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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